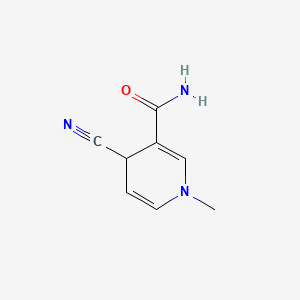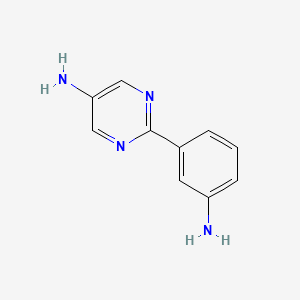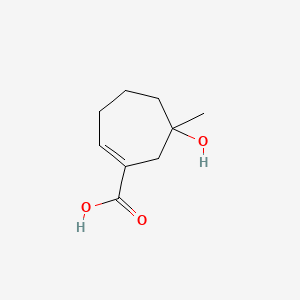![molecular formula C10H14N5O7PZn+2 B579503 zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 18839-83-3](/img/structure/B579503.png)
zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a complex chemical entity that combines zinc with a nucleotide-like structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of the nucleotide precursor, followed by the introduction of the zinc ion. The reaction conditions must be carefully controlled to ensure the correct formation of the compound. Common reagents used in the synthesis include phosphoric acid, zinc salts, and nucleotide bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to isolate the desired product. Techniques such as crystallization, filtration, and chromatography are often employed to achieve high purity.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the nucleotide structure, affecting the overall properties of the compound.
Substitution: Substitution reactions may involve the replacement of functional groups within the nucleotide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield modified nucleotide structures with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various reactions due to the presence of zinc, which can facilitate electron transfer processes.
Biology
In biological research, the compound is studied for its potential role in DNA and RNA interactions. The nucleotide-like structure allows it to mimic natural nucleotides, making it useful in studying genetic processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including antiviral and anticancer properties. Its ability to interact with nucleic acids makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as coatings and sensors, due to its unique chemical properties.
作用机制
The mechanism of action of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. The nucleotide structure allows it to participate in biochemical pathways, influencing processes like DNA replication and repair.
相似化合物的比较
Similar Compounds
Zinc phosphate: A simpler compound that lacks the nucleotide structure but shares some chemical properties.
Adenosine monophosphate (AMP): A nucleotide that resembles the nucleotide part of the compound but does not contain zinc.
Zinc acetate: Another zinc-containing compound with different applications and properties.
Uniqueness
The uniqueness of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate lies in its combination of zinc and a nucleotide structure. This dual nature allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
18839-83-3 |
|---|---|
分子式 |
C10H14N5O7PZn+2 |
分子量 |
412.604 |
IUPAC 名称 |
zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Zn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+2 |
InChI 键 |
FNBUAOFTKBYEJH-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4aS,4bR,6aR,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-2-one](/img/structure/B579422.png)
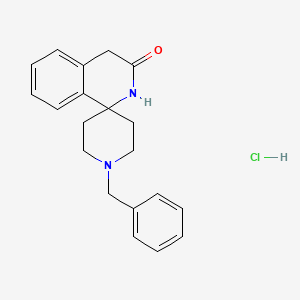

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
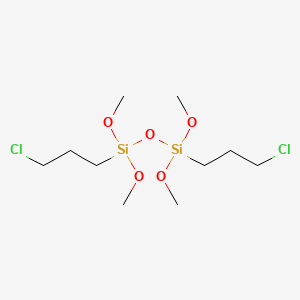

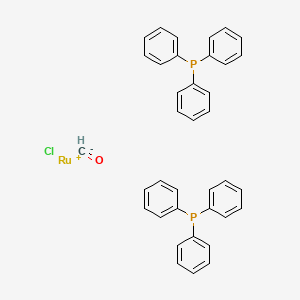
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
